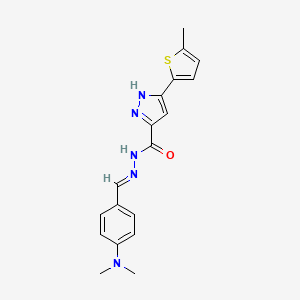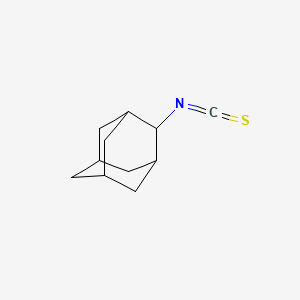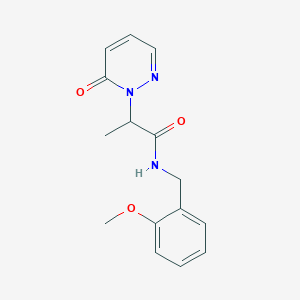amine CAS No. 1249542-82-2](/img/structure/B2699649.png)
[(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine, also known as DMMA, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the amphetamine class of compounds and has been found to have potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
[(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter levels results in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
[(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine has been found to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver, leading to increased energy levels. Additionally, [(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine has been found to increase the levels of certain hormones such as cortisol and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its effects on neurotransmitter systems can be easily studied using in vitro and in vivo models. However, [(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine has limitations in terms of its potential for abuse and toxicity, which must be taken into account when conducting experiments.
Direcciones Futuras
There are several potential future directions for the study of [(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine. One direction is to further explore its potential as a treatment for ADHD and other neurological disorders. Another direction is to investigate its potential as a drug delivery system for targeted drug delivery to the brain. Additionally, the study of [(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine's effects on neurotransmitter systems and hormone levels could lead to the development of new drugs for various conditions.
Métodos De Síntesis
[(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine can be synthesized by reacting 2,3-dimethylbenzyl chloride with 1-methoxypropan-2-amine in the presence of a base such as potassium carbonate. The reaction yields [(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
[(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential use as a central nervous system stimulant and as a potential treatment for attention deficit hyperactivity disorder (ADHD). In neuroscience, it has been studied for its effects on neurotransmitter systems such as dopamine and norepinephrine. In pharmacology, it has been studied for its potential use as a drug delivery system.
Propiedades
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]-1-methoxypropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10-6-5-7-13(12(10)3)8-14-11(2)9-15-4/h5-7,11,14H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKUASLEXKLRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC(C)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dimethylphenyl)methyl](1-methoxypropan-2-yl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2699569.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2699575.png)


![Ethyl 4-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2699581.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2699582.png)


![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2699586.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2699588.png)